4-Acetyl N-Isoindoline-1,3-dione Mexiletine
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Overview
Description
4-Acetyl N-Isoindoline-1,3-dione Mexiletine is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 4-Acetyl N-Isoindoline-1,3-dione Mexiletine typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
4-Acetyl N-Isoindoline-1,3-dione Mexiletine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with furfural and dimethylhydrazine can yield products in moderate to outstanding yields (41–97%) .
Scientific Research Applications
In chemistry, it is used as an intermediate in the synthesis of other complex molecules . In biology and medicine, it has shown promise as a therapeutic agent due to its ability to modulate various biological pathways . Additionally, it has applications in the industry as a component in the production of dyes, colorants, and polymer additives .
Mechanism of Action
The mechanism of action of 4-Acetyl N-Isoindoline-1,3-dione Mexiletine involves its interaction with specific molecular targets and pathways. It modulates the activity of certain receptors and enzymes, leading to its therapeutic effects . Additionally, it can inhibit the aggregation of β-amyloid protein, indicating potential use in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
4-Acetyl N-Isoindoline-1,3-dione Mexiletine can be compared with other similar compounds such as phthalimide derivatives and other isoindoline-1,3-dione derivatives . These compounds share similar structural features and chemical reactivity but may differ in their specific applications and biological activities. For example, phthalimide derivatives have been shown to interact with aromatic amino acids at the anionic subsite of acetylcholinesterase, highlighting their potential as acetylcholinesterase inhibitors .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[1-(4-acetyl-2,6-dimethylphenoxy)propan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21NO4/c1-12-9-16(15(4)23)10-13(2)19(12)26-11-14(3)22-20(24)17-7-5-6-8-18(17)21(22)25/h5-10,14H,11H2,1-4H3 |
InChI Key |
ATOPSJCVSDBYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)N2C(=O)C3=CC=CC=C3C2=O)C)C(=O)C |
Origin of Product |
United States |
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